molecular formula C23H25N3O6S B2910501 ethyl 4-({2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate CAS No. 921556-51-6

ethyl 4-({2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate

Cat. No.: B2910501
CAS No.: 921556-51-6
M. Wt: 471.53
InChI Key: DUAZOJCQXIKJGY-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate is a pyridazinone derivative characterized by a 1,6-dihydropyridazin-6-one core. Its structure includes a 3-(4-ethoxyphenyl) substituent on the pyridazinone ring and a sulfamoyl benzoate group linked via an ethyl chain at position 1 (Figure 1).

Properties

IUPAC Name

ethyl 4-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S/c1-3-31-19-9-5-17(6-10-19)21-13-14-22(27)26(25-21)16-15-24-33(29,30)20-11-7-18(8-12-20)23(28)32-4-2/h5-14,24H,3-4,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAZOJCQXIKJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Ethoxyphenyl Group: This step involves the coupling of the pyridazinone core with an ethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Sulfamoyl Group: This is usually done through sulfonation reactions, where the sulfamoyl group is introduced using sulfonyl chlorides.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the sulfamoyl group.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted sulfamoyl derivatives.

Scientific Research Applications

Ethyl 4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-({2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress pathways.

    Pathways Involved: It may modulate the activity of enzymes like cyclooxygenases and lipoxygenases, thereby influencing inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives are studied for diverse biological activities. Below, we compare the target compound with structurally related analogs, focusing on substituent effects and inferred properties.

Structural Analogues and Substituent Analysis

2.1.1 Core Pyridazinone Derivatives
Compound Name Core Structure Key Substituents Inferred Properties
Ethyl 4-({2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate (Target) Pyridazinone 3-(4-ethoxyphenyl), 1-ethyl sulfamoyl benzoate Moderate solubility (sulfonamide), lipophilic aromatic interactions (ethoxyphenyl)
N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide (CPX, Compound X) Pyridazinone 3-(furan-2-yl), 1-ethyl acetamide-pyridinone hybrid High binding affinity (−8.1 kcal/mol), multiple H-bond donors/acceptors
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Pyridazinone 1-phenyl, 4-butylsulfanyl High lipophilicity (thioether), low solubility
2.1.2 Substituent Impact
  • Compared to CPX, which has a furan and pyridinone hybrid, the target lacks conjugated heterocycles but retains a strong sulfonamide interaction motif.
  • CPX (Compound X): Demonstrated the highest binding affinity (−8.1 kcal/mol) in docking studies, attributed to its dual pyridazinone-pyridinone framework and furan-mediated π-π interactions .
  • Butylsulfanyl Analogue () :

    • The butylsulfanyl group at position 4 increases lipophilicity, likely reducing aqueous solubility but improving membrane permeability. The phenyl group at position 1 may sterically hinder binding compared to the target compound’s ethoxyphenyl .

Binding Affinity and Docking Insights

  • CPX’s superior affinity (−8.1 kcal/mol) highlights the importance of hybrid heterocycles (furan + pyridinone) in stabilizing protein-ligand interactions .

Solubility and Physicochemical Properties

  • Sulfonamide vs. Thioether: The target’s sulfamoyl group improves solubility relative to the butylsulfanyl analogue’s thioether, which is more hydrophobic . CPX’s acetamide-pyridinone hybrid may offer intermediate solubility due to polar amide bonds .

Research Methodology and Tools

Structural analyses of these compounds likely employ:

  • SHELX/SHELXL : For small-molecule crystallography to resolve substituent conformations .
  • ORTEP : To visualize anisotropic displacement parameters and molecular packing .
  • Glide XP Docking : To predict binding modes and affinity trends, as seen in CPX’s evaluation .

Biological Activity

Ethyl 4-({2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate is a compound of interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isozymes, which are implicated in various physiological and pathological processes including cancer.

  • Molecular Formula : C24H25N3O6
  • Molecular Weight : 451.472 g/mol
  • CAS Number : 899729-77-2
  • Structure : The compound features a benzoate moiety linked to a sulfamoyl group and a pyridazinone structure, which is crucial for its biological activity.

The primary biological activity of this compound is its role as a carbonic anhydrase inhibitor . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. Inhibition of these enzymes can disrupt pH regulation and ion transport in cells, making them a target for cancer therapy.

Binding Affinity

Research indicates that related compounds exhibit high affinity for specific CA isozymes. For instance, methyl 2-halo-4-substituted sulfamoyl benzoates have shown binding affinities with dissociation constants (K_d) as low as 0.12 nM for CAIX, suggesting that ethyl 4-{...} may possess similar or enhanced binding properties due to structural similarities .

Biological Activity Studies

Several studies have investigated the biological activities of compounds structurally related to ethyl 4-{...}. Below is a summary of findings from relevant literature:

StudyCompoundBiological ActivityFindings
Methyl 2-Halo-4-substituted sulfamoyl benzoatesCAIX InhibitionK_d = 0.12 nM; high selectivity over other CA isozymes
Ethyl derivativesAnticancer potentialStructural modifications enhance binding affinity
Pyridazinone derivativesAntimicrobial activityDemonstrated effectiveness against bacterial strains

Case Studies

Case Study 1: Anticancer Potential
Research into similar compounds has indicated their potential in cancer therapy. In vitro studies showed that certain sulfamoyl benzoates inhibited tumor growth by disrupting the acid-base balance in cancer cells, leading to apoptosis .

Case Study 2: Antimicrobial Activity
Another study highlighted the antimicrobial properties of pyridazinone derivatives, suggesting that modifications to the ethyl sulfamoyl benzoate structure could enhance its efficacy against various pathogens .

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